Pyrophosphorous acid Pyrophosphorous acid
Brand Name: Vulcanchem
CAS No.: 13445-56-2
VCID: VC17144537
InChI: InChI=1S/H4O5P2/c1-6(2)5-7(3)4/h1-4H
SMILES:
Molecular Formula: H4O5P2
Molecular Weight: 145.98 g/mol

Pyrophosphorous acid

CAS No.: 13445-56-2

Cat. No.: VC17144537

Molecular Formula: H4O5P2

Molecular Weight: 145.98 g/mol

* For research use only. Not for human or veterinary use.

Pyrophosphorous acid - 13445-56-2

Specification

CAS No. 13445-56-2
Molecular Formula H4O5P2
Molecular Weight 145.98 g/mol
IUPAC Name dihydroxyphosphanyl dihydrogen phosphite
Standard InChI InChI=1S/H4O5P2/c1-6(2)5-7(3)4/h1-4H
Standard InChI Key ZJIPHXXDPROMEF-UHFFFAOYSA-N
Canonical SMILES OP(O)OP(O)O

Introduction

Chemical Identity and Structural Characteristics

Pyrophosphoric acid, systematically named diphosphoric acid, is a tetraprotic acid with the molecular formula H₄P₂O₇. Its structure consists of two phosphate tetrahedra linked by an oxygen bridge, forming a P–O–P bond . This configuration grants the molecule its characteristic acidity and reactivity. The compound exists as colorless, hygroscopic crystals or a viscous liquid, depending on temperature and hydration state .

Key Physical Properties

PropertyValue
Melting Point61°C (metastable form: 54.3°C)
Density~1.9 g/cm³ at 25°C
Solubility in Water709 g/100 mL at 23°C
pKa Values0.86, 1.76, 5.88, 8.14 (25°C)

The acid’s high solubility in polar solvents like water and ethanol and its stepwise dissociation profile make it a versatile reagent in acid-catalyzed reactions.

Synthesis and Industrial Production

Conventional Synthesis via Orthophosphoric Acid Dehydration

Pyrophosphoric acid is synthesized by thermally dehydrating orthophosphoric acid (H₃PO₄) at 215°C:
2H3PO4H4P2O7+H2O2\text{H}_3\text{PO}_4 \rightarrow \text{H}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O}
This reaction proceeds via condensation, releasing water and forming the P–O–P linkage . Industrial-scale production often employs polyphosphoric acid as a precursor, adjusting the P₂O₅ concentration to 79–81 wt% to optimize yield .

Acid-Base Behavior and Dissociation Dynamics

Pyrophosphoric acid exhibits four dissociation constants, reflecting its ability to donate four protons:

H4P2O7H++H3P2O7(pKa1=0.86)H3P2O7H++H2P2O72(pKa2=1.76)H2P2O72H++HP2O73(pKa3=5.88)HP2O73H++P2O74(pKa4=8.14)\begin{align*} \text{H}_4\text{P}_2\text{O}_7 &\leftrightarrow \text{H}^+ + \text{H}_3\text{P}_2\text{O}_7^- \quad (\text{pKa}_1 = 0.86) \\ \text{H}_3\text{P}_2\text{O}_7^- &\leftrightarrow \text{H}^+ + \text{H}_2\text{P}_2\text{O}_7^{2-} \quad (\text{pKa}_2 = 1.76) \\ \text{H}_2\text{P}_2\text{O}_7^{2-} &\leftrightarrow \text{H}^+ + \text{HP}_2\text{O}_7^{3-} \quad (\text{pKa}_3 = 5.88) \\ \text{HP}_2\text{O}_7^{3-} &\leftrightarrow \text{H}^+ + \text{P}_2\text{O}_7^{4-} \quad (\text{pKa}_4 = 8.14) \\ \end{align*}

The first two protons are strongly acidic, enabling pyrophosphoric acid to act as a potent catalyst in esterification and phosphorylation reactions .

Applications in Organic Synthesis and Biochemistry

Phosphorylation of Biomolecules

Pyrophosphoric acid serves as a phosphorylating agent for carbohydrates, enabling the synthesis of sugar phosphates without protective groups . For example, terminal hydroxyl groups in hexoses and pentoses are selectively phosphorylated at positions C5 (pentoses) and C6 (hexoses) due to their kinetic stability under acidic conditions . This property is exploited in the production of nucleotide precursors like glucose-6-phosphate.

Catalysis in Polymer Chemistry

The acid’s dual functionality as a Brønsted acid and a dehydrating agent facilitates polycondensation reactions. It is used in synthesizing polyesters and polyamides, where it simultaneously protonates hydroxyl groups and removes water to drive equilibrium toward polymerization.

Emerging Research and Future Directions

Recent studies explore pyrophosphoric acid’s role in:

  • Energy Storage: As a proton conductor in intermediate-temperature fuel cells.

  • Nanomaterial Synthesis: Templating metal-organic frameworks (MOFs) via coordination with phosphate groups.

  • Biomedical Engineering: Functionalizing hydrogels for controlled drug release systems.

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